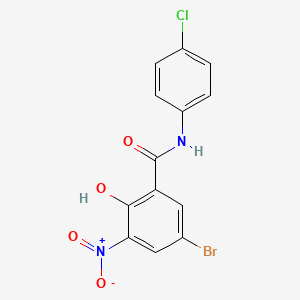
Butanoic acid, 2-(((3-((diethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)amino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-(((3-((diethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)amino)methyl)- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple functional groups such as diethylamino, carbonyl, and triiodobenzoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-(((3-((diethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)amino)methyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of the functional groups. Common reagents used in these reactions include diethylamine, ethyl chloroformate, and triiodobenzene. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-(((3-((diethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)amino)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts. For example, oxidation reactions may require elevated temperatures and the presence of an oxidizing agent, while reduction reactions may be carried out at lower temperatures with a reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Butanoic acid, 2-(((3-((diethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)amino)methyl)- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Butanoic acid, 2-(((3-((diethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)amino)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the diethylamino group may interact with amino acid residues in enzymes, while the triiodobenzoyl group may enhance binding affinity through hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Butanoic acid, 2-(((3-((diethylamino)carbonyl)-5-(ethyl(1-oxopropyl)amino)-2,4,6-triiodobenzoyl)amino)methyl)- include:
Butanoic acid derivatives: These compounds share the butanoic acid core structure but differ in their functional groups.
Triiodobenzoyl compounds: These compounds contain the triiodobenzoyl group but may have different core structures or additional functional groups.
Uniqueness
The presence of both diethylamino and triiodobenzoyl groups allows for versatile interactions with biological molecules and chemical reagents, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
35245-21-7 |
|---|---|
Fórmula molecular |
C22H30I3N3O5 |
Peso molecular |
797.2 g/mol |
Nombre IUPAC |
2-[[[3-(diethylcarbamoyl)-5-[ethyl(propanoyl)amino]-2,4,6-triiodobenzoyl]amino]methyl]butanoic acid |
InChI |
InChI=1S/C22H30I3N3O5/c1-6-12(22(32)33)11-26-20(30)14-16(23)15(21(31)27(8-3)9-4)18(25)19(17(14)24)28(10-5)13(29)7-2/h12H,6-11H2,1-5H3,(H,26,30)(H,32,33) |
Clave InChI |
BSKPDGFAFRGRTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CNC(=O)C1=C(C(=C(C(=C1I)N(CC)C(=O)CC)I)C(=O)N(CC)CC)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)






![(11E)-11-[(4-nitrophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14693555.png)




![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)

